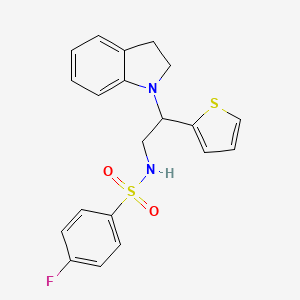
4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate is developed, and its structure is studied both theoretically and experimentally . These studies suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the benzenesulfonamide core and the subsequent introduction of the indolinyl and thiophenyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the X-ray crystal structure of a novel inhibitor of hepatitis B is determined, showing that it crystallizes in a monoclinic P21/c space group . This indicates that the molecular structure of the compound "4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide" would also be an important factor in its function and could be studied using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactions involving benzenesulfonamide derivatives are diverse and can lead to various biological effects. The paper on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides discusses how these compounds can inhibit kynurenine 3-hydroxylase and affect kynurenic acid concentration in the brain . Another study describes the unexpected synthesis of a benzenesulfonamide derivative through ring closure and sulfonation, leading to antimicrobial activity . These findings suggest that the compound "4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide" could also undergo specific chemical reactions that confer biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. The introduction of a fluorine atom in certain derivatives has been shown to preserve COX-2 potency and increase selectivity, indicating that the presence of fluorine in the compound may also affect its properties and biological activity . Additionally, the study of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides provides insights into the inhibition effects on various enzymes, with molecular docking studies supporting the experimental findings . These results imply that the physical and chemical properties of "4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide" would be key to understanding its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Compounds structurally related to "4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide" have been synthesized and evaluated for their antimicrobial and anticancer activities. A study by Kumar et al. (2014) synthesized a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides and evaluated their in vitro antimicrobial and anticancer activities. The results indicated that some synthesized compounds exhibited significant efficacy against microbial strains and showed anticancer activity, being more active than the standard drug carboplatin but less active than 5-fluorouracil against certain cell lines (Kumar et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Another area of application is the inhibition of specific enzymes, such as kynurenine 3-hydroxylase, which plays a role in neurodegenerative diseases. Röver et al. (1997) described the synthesis, structure-activity relationship (SAR), and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showing that some compounds effectively blocked the enzyme's activity in vitro and in vivo, potentially offering a pathway for therapeutic intervention in diseases such as Alzheimer's (Röver et al., 1997).
Material Science and Pharmaceutical Applications
Furthermore, the structural motif of thiophene, a component of the compound , has been widely investigated for its applications in material science and pharmaceuticals. Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound with a thiophene component, highlighting its broad spectrum of biological activities and potential uses in creating materials for electronics and pharmaceuticals (Nagaraju et al., 2018).
Selective Cyclooxygenase-2 (COX-2) Inhibitors
In the context of inflammation and pain management, Hashimoto et al. (2002) synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of potent and highly selective inhibitors for therapeutic use (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLPBWYQOQZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

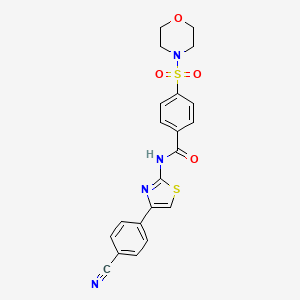


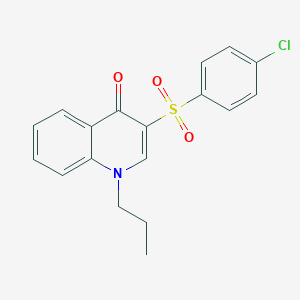
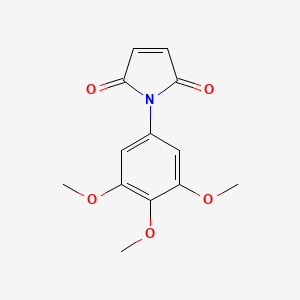
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
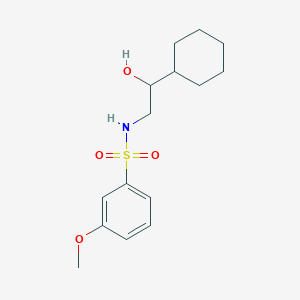
![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)
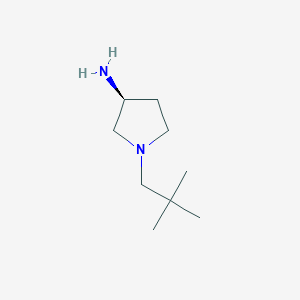
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
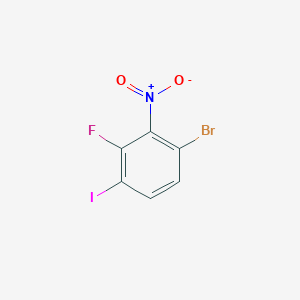
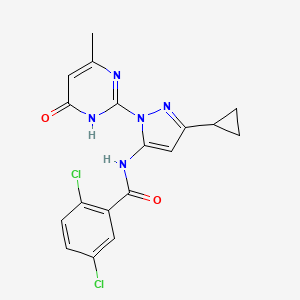
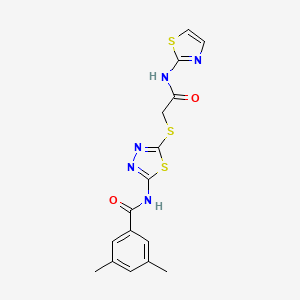
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)